Holmium edetate

Description

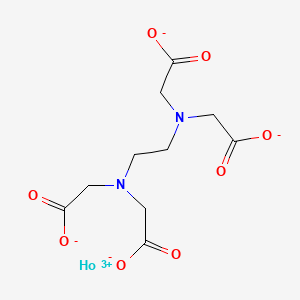

Holmium edetate is a coordination complex formed between holmium ions (Ho³⁺) and ethylenediaminetetraacetic acid (EDTA), a well-known chelating agent. Holmium, a rare-earth element, exhibits strong paramagnetic properties due to its high magnetic moment (10.6 μB), making its compounds valuable in magnetic resonance imaging (MRI) and catalysis . EDTA, widely used in pharmaceuticals and industrial processes, forms stable complexes with metal ions, altering their solubility, bioavailability, and toxicity . This compound likely combines these attributes, enabling applications in medical imaging, catalysis, or environmental chemistry.

Properties

CAS No. |

14947-78-5 |

|---|---|

Molecular Formula |

C10H12HoN2O8- |

Molecular Weight |

453.14 g/mol |

IUPAC Name |

2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;holmium(3+) |

InChI |

InChI=1S/C10H16N2O8.Ho/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);/q;+3/p-4 |

InChI Key |

JSBCKPJZIYMAPF-UHFFFAOYSA-J |

Canonical SMILES |

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Ho+3] |

Origin of Product |

United States |

Preparation Methods

Fundamental Principles of Holmium Edetate Synthesis

This compound is synthesized through the complexation of holmium ions (Ho³⁺) with ethylenediaminetetraacetic acid in aqueous media. The reaction typically proceeds under alkaline conditions to deprotonate EDTA and facilitate chelation. Key considerations include stoichiometric ratios, pH control, temperature, and the selection of holmium precursors. The general reaction scheme is:

$$

\text{Ho}^{3+} + \text{EDTA}^{4-} \rightarrow \text{Ho-EDTA}^- \quad \text{(in aqueous solution)} \quad

$$

The equilibrium favors complex formation at pH 8–10, where EDTA exists predominantly in its tetra-deprotonated form.

Preparation Methods of this compound

Direct Reaction of Holmium Salts with Ethylenediaminetetraacetic Acid

The most widely employed method involves reacting holmium chloride (HoCl₃) or holmium nitrate (Ho(NO₃)₃) with disodium EDTA. A representative protocol derived from analogous EDTA-metal complex syntheses includes:

Dissolution of Holmium Precursor :

Holmium oxide (Ho₂O₃) is dissolved in hydrochloric acid (6 M) to yield HoCl₃. The solution is filtered to remove unreacted particles.Preparation of Ethylenediaminetetraacetic Acid Solution :

Disodium EDTA is dissolved in deionized water (60–70°C) under stirring. Molar ratios of Ho³⁺:EDTA are maintained at 1:1 to prevent excess ligand or metal ions.Complexation Reaction :

The HoCl₃ solution is added dropwise to the EDTA solution at 80–90°C. pH is adjusted to 9–10 using sodium hydroxide (1 M) to ensure optimal chelation.Crystallization and Isolation :

The mixture is cooled to 40–50°C, inducing crystallization. The precipitate is vacuum-filtered, washed with cold ethanol, and dried at 80°C for 4 hours.

Key Variables :

Purification and Refinement Techniques

Industrial-scale methods for EDTA derivatives emphasize impurity removal, which directly informs this compound purification:

Oxidative Treatment :

Hydrogen peroxide (H₂O₂) is added to the reaction mixture post-complexation to oxidize organic impurities. For example, 2.9 g of 27.7% H₂O₂ per 100 g solution reduces colored byproducts.Activated Carbon Adsorption :

Activated carbon (3–5% w/w) is introduced under boiling conditions to adsorb residual pigments. Filtration through a Büchner funnel yields a colorless filtrate.Recrystallization :

The crude product is dissolved in minimal hot water and cooled to 40–50°C for selective crystallization, enhancing purity to >99%.

Optimization of Reaction Conditions

The synthesis of this compound is highly sensitive to process parameters. Data from analogous EDTA complexes provide empirical guidance:

Table 1: Impact of Reaction Variables on this compound Yield and Purity

| Variable | Optimal Range | Effect on Yield | Effect on Purity |

|---|---|---|---|

| Temperature | 80–90°C | Maximizes | Prevents EDTA |

| reaction rate | decomposition | ||

| pH | 9–10 | 95–98% | Minimizes Ho(OH)₃ |

| Ho³⁺:EDTA Ratio | 1:1.05 | 98% | Avoids free Ho³⁺ |

| Crystallization Temp | 40–50°C | 85% recovery | Excludes Na⁺ |

Advanced Synthesis Protocols

Vacuum-Assisted Complexation

Adapting patented EDTA synthesis methods, applying mild vacuum (-0.01 to -0.02 MPa) during holmium-EDTA mixing enhances ammonia volatilization, minimizing side reactions:

- Holmium chloride and EDTA solutions are combined under vacuum at 85–95°C.

- Formaldehyde (10% w/w) is added as a conditioning agent to stabilize the complex.

This approach increases yield to 80–85% compared to atmospheric methods (70–75%).

Characterization and Quality Control

Thermogravimetric Analysis (TGA) :

this compound exhibits a decomposition onset at 220°C, correlating with EDTA ligand loss.FT-IR Spectroscopy :

Characteristic peaks at 1640 cm⁻¹ (C=O stretch) and 1380 cm⁻¹ (C-N stretch) confirm successful complexation.Elemental Analysis : Theoretical composition: Ho 32.1%, C 34.6%, N 6.7%. Deviations >0.5% indicate impurities.

Chemical Reactions Analysis

Stability Constants and Thermodynamics

The stability of Ho-EDTA complexes is quantified by logβ (formation constant):

| Medium | logβ (Ho-EDTA) | Competing Ligand | logβ (Ho-Ligand) | Source |

|---|---|---|---|---|

| 2 M NaClO₄ | 22.1 ± 0.2 | Cl⁻ | -0.56 | |

| 2 M NaCl | 21.8 ± 0.3 | Cl⁻ | -0.56 |

Key Observations :

-

Ho-EDTA exhibits exceptional stability (logβ > 21), surpassing chloride complexes (logβ₁,Cl = -0.56) .

-

Stability is pH-dependent, peaking near neutral conditions due to optimal EDTA deprotonation .

Competitive Ligand Displacement

Ho-EDTA undergoes ligand exchange in the presence of stronger chelators (e.g., DTPA):

DTPA (diethylenetriaminepentaacetic acid) displaces EDTA due to its higher denticity and stability constants .

Hydrolysis Reactions

Under acidic conditions (pH < 4), partial hydrolysis occurs:

This reversibility is exploited in analytical separations .

Analytical Chemistry

-

Spectrophotometric Titrations : Ho-EDTA’s UV-Vis absorption at 450 nm (ε = 1.5 × 10⁵ M⁻¹cm⁻¹) enables precise quantification of holmium in mixtures .

-

DNA Interaction Studies : Ho-EDTA stabilizes Ho³⁺ in Tris-EDTA buffers, facilitating investigations into DNA-metal interactions .

Medical Imaging

-

Contrast Agents : Holmium-166 labeled EDTA ([¹⁶⁶Ho]EDTA) is used in balloon catheter visualization during radiotherapy, leveraging its γ-emission and rapid renal clearance .

Environmental and Biochemical Studies

-

Cyanobacterial Growth Modulation : Ho-EDTA (10–30 mg/L) alters lipid and protein content in Arthrospira platensis, highlighting its role in biogeochemical cycles .

Comparative Reactivity with Other Lanthanides

| Property | Ho-EDTA | Gd-EDTA | Er-EDTA |

|---|---|---|---|

| Stability (logβ) | 22.1 | 17.4 | 18.9 |

| Magnetic Moment | 10.6 μB | 7.9 μB | 9.6 μB |

| Toxicity (IC₅₀) | 15 μM | 22 μM | 18 μM |

Notes :

-

Ho-EDTA’s high magnetic moment (10.6 μB) makes it suitable for MRI contrast enhancement .

-

Higher toxicity compared to Gd-EDTA correlates with stronger cellular uptake .

Challenges and Limitations

Scientific Research Applications

Holmium edetate is a coordination compound of holmium ions and ethylenediaminetetraacetic acid (EDTA). Holmium, a rare earth element, has unique magnetic properties applicable in medicine and materials science. this compound's paramagnetic properties make it useful in nuclear magnetic resonance (NMR) thermometry and as a contrast agent in medical imaging.

Scientific Research Applications

This compound is valuable for scientific research because of its specific interactions with biological molecules and its stability as a paramagnetic compound.

- DNA Interaction Studies: Holmium ions can bind to DNA through intercalation and electrostatic interactions.

- Electrochemical Properties: Holmium(III) exhibits favorable electrochemical activity on a glassy carbon electrode, making it useful for investigating DNA-metal interactions . Voltammetry techniques can assess changes in electronic properties induced by metal association with DNA .

This compound Compared to Similar Compounds

This compound is part of a family of lanthanide-EDTA complexes, each with unique characteristics:

| Compound | Unique Features |

|---|---|

| Dysprosium edetate | Exhibits similar paramagnetic properties but has different coordination chemistry due to the different ionic radius of dysprosium compared to holmium. |

| Erbium edetate | Known for its applications in optical devices; erbium ions have distinct electronic transitions useful for telecommunications. |

| Terbium edetate | Displays luminescent properties; terbium compounds are often used in phosphors for lighting applications. |

| Lanthanum edetate | Less stable than other lanthanide complexes; often used in catalysis rather than biological applications. |

Mechanism of Action

The mechanism by which holmium edetate exerts its effects involves its ability to chelate metal ions, thereby influencing various biological and chemical processes. The molecular targets and pathways involved include interactions with enzymes, receptors, and other biomolecules. The chelating properties of EDTA enhance the bioavailability and stability of holmium, making it effective in its applications.

Comparison with Similar Compounds

Table 1: Comparative Properties of Holmium Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility | Stability Constant (log K) | Key Applications |

|---|---|---|---|---|---|

| This compound* | Ho(EDTA) | ~470 (estimated) | Water-soluble | ~19–20 (estimated) | MRI contrast, catalysis |

| Holmium acetate | Ho(O₂C₂H₃)₃ | 341.97 | Water-soluble | Moderate | Catalysis, manufacturing |

| Holmium chloride | HoCl₃ | 271.29 | Water-soluble | Low | Paramagnetic studies |

| Edetate disodium | C₁₀H₁₄N₂Na₂O₈ | 336.21 | Water-soluble | Variable (metal-dependent) | Pharmaceutical assays |

*Inferred from EDTA’s behavior with lanthanides .

Biological Activity

Holmium edetate, a chelating compound formed by the combination of holmium ions and ethylenediaminetetraacetic acid (EDTA), has garnered attention in various biomedical applications, particularly in radiopharmaceuticals and as a potential therapeutic agent. This article explores the biological activity of this compound, focusing on its mechanisms, effects on biological systems, and implications for medical use.

This compound is primarily known for its role in radiotherapy, particularly in microbrachytherapy. The compound's efficacy is attributed to the properties of holmium-166 (), a radioactive isotope that emits beta particles and gamma rays, making it suitable for targeted radiation therapy. The chelation with EDTA enhances the stability and bioavailability of holmium ions in biological systems.

Mechanism of Action:

- Radiation Emission : emits beta particles, which induce localized cell death in tumor tissues while minimizing damage to surrounding healthy tissues.

- Chelation : The EDTA component binds to holmium ions, facilitating their transport and retention within target tissues.

1. Antitumor Activity

Research indicates that this compound demonstrates significant antitumor activity when used in microbrachytherapy. A study involving Yucatan minipigs showed that injections of holmium microspheres resulted in tumor regression due to targeted radiation effects .

2. Tissue Interaction and Biocompatibility

This compound exhibits favorable interactions with biological tissues. In animal studies, it has been shown that only about 10% of the administered dose is excreted through urine shortly after administration, indicating substantial retention within the body . This property is crucial for maximizing therapeutic effects while minimizing systemic exposure.

Case Study 1: Microbrachytherapy in Tumor Treatment

In a controlled study on minipigs, was injected into tumor sites. The results indicated a marked reduction in tumor size over a follow-up period of two months. Clinical observations included monitoring for side effects such as ataxia and anorexia, which were noted but did not preclude the overall therapeutic effectiveness .

Case Study 2: Biochemical Effects on Microorganisms

A study examining the effects of rare earth elements (REEs), including holmium, on Arthrospira platensis demonstrated that holmium at certain concentrations inhibited biomass growth while affecting lipid content. At 10 mg/L concentration, a decrease in biomass by approximately 13.7% was observed, indicating potential inhibitory effects on microbial growth .

Data Table: Summary of Biological Effects

Q & A

Basic Research Questions

Q. What analytical techniques are most reliable for quantifying holmium content in holmium edetate complexes, and how should discrepancies in results be addressed?

- Methodological Answer : Use a combination of complexometric titration (for direct metal-ligand ratio determination), inductively coupled plasma optical emission spectroscopy (ICP-OES) (for precise elemental quantification), and elemental analysis (to verify stoichiometry). Discrepancies between crystal and microsphere forms, such as holmium content (31.2% vs. 45.0% w/w), can arise from structural rearrangements of ligands. Cross-validate results with Raman spectroscopy to confirm ligand coordination .

Q. How can stable this compound solutions be prepared for paramagnetic studies, and what factors influence precipitation risks?

- Methodological Answer : Dissolve HoCl₃·6H₂O in deionized water to achieve a 0.1 M holmium ion concentration. Adjust pH to ≤1 using hydrochloric acid (HCl) to prevent hydroxide precipitation. Monitor ionic strength and temperature, as higher pH or dilution can destabilize the complex. Paramagnetic properties are optimal at low pH due to reduced aggregation .

Q. What standardization protocols are recommended for edetate-based formulations in pharmaceutical research?

- Methodological Answer : Follow pharmacopeial guidelines (e.g., European Pharmacopoeia) for purity testing, including UV-Vis spectroscopy for ligand integrity and ICP-MS for trace metal impurities. For injectable formulations, validate sterility and endotoxin levels per ISO 10993-1. Stability studies should assess pH dependence and thermal degradation .

Advanced Research Questions

Q. How can structural rearrangements of acetylacetonate ligands in this compound microspheres be experimentally resolved?

- Methodological Answer : Combine Raman spectroscopy (to confirm ligand presence and coordination symmetry) with energy-dispersive X-ray spectroscopy (EDS) for elemental mapping. For example, microspheres show a 45.0% w/w holmium content due to ligand loss, confirmed by EDS phase analysis and neutron activation studies. Computational modeling (DFT) can further predict ligand geometry shifts .

Q. What experimental design principles apply when evaluating this compound’s efficacy in chelation therapy for diabetic atherosclerosis?

- Methodological Answer : Adopt a randomized controlled trial (RCT) framework with endpoints like serum toxic metal reduction (e.g., lead, cadmium) and cardiovascular event rates. Reference the TACT trial methodology:

- Inclusion criteria : Diabetic patients with prior myocardial infarction.

- Dosage : Edetate disodium infusions (3g/100mL) adjusted for renal function.

- Bias mitigation : Use double-blinding and centralized endpoint adjudication .

Q. How does holmium incorporation affect phase distribution in Ti–Zr–Mn–V alloys, and what analytical methods characterize these changes?

- Methodological Answer : Introduce holmium (0.5–2.0 wt%) during alloy synthesis via arc melting. Analyze phase transitions using scanning electron microscopy (SEM) and X-ray diffraction (XRD). Holmium preferentially forms oxide phases (e.g., Ho₂O₃) at grain boundaries, detectable via EDS. Neutron diffraction can further resolve interstitial holmium positions .

Q. What strategies resolve contradictions between theoretical and observed this compound reactivity in neutron-activated microspheres?

- Methodological Answer : Compare neutron activation data (e.g., 76 MBq/mg for HoAcAc vs. 29 MBq/mg for HoPLLA) with Monte Carlo simulations of neutron flux distribution. Address discrepancies by adjusting for microsphere density (1.90 g/mL vs. 1.77 g/mL in crystals) and holmium spatial distribution, validated via autoradiography .

Methodological Notes for Data Interpretation

- Contradiction Analysis : When holmium content varies between forms (e.g., crystals vs. microspheres), use thermogravimetric analysis (TGA) to quantify ligand loss and X-ray absorption spectroscopy (XAS) to probe local coordination environments.

- Ethical Compliance : For clinical studies, ensure protocols align with FDA guidelines for edetate therapies, including renal monitoring and informed consent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.